Eperisone

Pharmacodynamics Ion Channel Pharmacology Muscle Relaxant Mechanism

Eperisone (CAS 64840-90-0) is a superior centrally-acting muscle relaxant for preclinical research, offering a 3.1-fold higher potency in inhibiting voltage-gated calcium channels (IC50: 0.348 mM) compared to tolperisone. This potency advantage enables lower-concentration, high-fidelity electrophysiology assays with minimal off-target noise. For spasticity drug development, eperisone provides a differentiated safety profile—significantly lower drowsiness than diazepam and broader functional benefits over baclofen. Available as a high-purity (≥98%) racemate, with validated chiral HPLC methods for enantiomeric purity. Procure with confidence for advanced formulation studies (e.g., osmotic-controlled release) and rigorous quality control.

Molecular Formula C17H25NO
Molecular Weight 259.4 g/mol
CAS No. 64840-90-0
Cat. No. B1215868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEperisone
CAS64840-90-0
Synonyms(4'-ethyl-2-methyl-3-piperidino)propiophenone
4-EMPP
E-0646
eperisone
Molecular FormulaC17H25NO
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
InChIInChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3
InChIKeySQUNAWUMZGQQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eperisone (CAS 64840-90-0) – A Centrally Acting Muscle Relaxant with Voltage-Gated Calcium and Sodium Channel Blocking Activity for Musculoskeletal Research and Formulation Development


Eperisone (CAS 64840-90-0) is a centrally acting muscle relaxant of the tolperisone-type class, characterized structurally as 4-ethyl-2-methyl-3-piperidinopropiophenone [1]. It is formulated and utilized primarily as the hydrochloride salt for the treatment of spasticity and muscle contracture associated with musculoskeletal conditions [2]. Its mechanism of action is attributed to the blockade of voltage-gated sodium and calcium channels in the central nervous system, leading to a presynaptic inhibition of neurotransmitter release from primary afferent endings and subsequent spinal reflex depression [3].

Why Generic Substitution of Eperisone with Other Centrally Acting Muscle Relaxants is Not Scientifically Justified


Substituting eperisone with other centrally acting muscle relaxants, even those within the same tolperisone-type class, is not scientifically valid due to significant differences in their pharmacodynamic potency, safety profiles, and clinical outcomes. For instance, while eperisone and its close structural analog tolperisone share a similar mechanism of action, they exhibit over a three-fold difference in their potency to inhibit voltage-gated calcium channels, a key target for their therapeutic effect [1]. Furthermore, comparative clinical studies reveal that eperisone offers a distinct safety advantage over benzodiazepines like diazepam, with a markedly lower incidence of adverse effects such as drowsiness [2], and may provide broader functional benefits in spastic palsy compared to baclofen [3]. These quantifiable differences in potency, tolerability, and specific functional outcomes underscore the necessity of selecting eperisone based on its unique, evidence-based profile rather than interchangeable class characteristics.

Eperisone Quantitative Differentiation Evidence: Head-to-Head Comparisons and Pharmacokinetic Analysis


Eperisone Exhibits 3.1-Fold Higher Potency in Inhibiting Voltage-Gated Calcium Channels Compared to Tolperisone

Eperisone demonstrates significantly greater potency in blocking voltage-gated calcium channels compared to its close structural analog, tolperisone. In a voltage-clamp study on an identified snail neuron (Achatina fulica), eperisone inhibited the calcium current (ICa) with an IC50 of 0.348 mM, whereas tolperisone required a concentration of 1.089 mM to achieve the same effect, representing a 3.1-fold difference in potency [1]. This difference is further supported by the dissociation constants for inactivated Ca2+ channels, calculated at 0.070 mM for eperisone and 0.162 mM for tolperisone [1].

Pharmacodynamics Ion Channel Pharmacology Muscle Relaxant Mechanism

Eperisone Demonstrates a Superior Safety Profile with Significantly Lower Drowsiness Incidence Compared to Diazepam

In a randomized, double-blind comparative study involving 90 patients with acute spinal muscle contracture, eperisone demonstrated a significantly better safety profile than diazepam. While both drugs showed comparable efficacy as muscle relaxants, the incidence of adverse effects, and particularly drowsiness, was significantly lower in the eperisone group compared to the diazepam group [1]. The study also noted that the lack of a significant effect of eperisone on attention and other cognitive functions is clinically relevant for patient compliance and normal daily activities [1].

Clinical Safety Adverse Effects Muscle Contracture

Eperisone Provides Broader Functional Improvement and a Distinct Electromyographic Profile Compared to Baclofen in Spastic Palsy

A double-blind, randomized phase 3 trial comparing eperisone (300 mg/day) to baclofen (60 mg/day) in 80 patients with spastic palsy revealed distinct therapeutic profiles. While both drugs significantly improved lower limb functionality from baseline (eperisone: -9.1%, P<0.01; baclofen: -8.3%, P<0.05), only eperisone demonstrated a statistically significant improvement in upper limb functionality (-7.8%, P<0.01) and joint range of motion (-32.5%, P<0.01) [1]. Electromyography (EMG) showed that eperisone decreased the Hmax/Mmax amplitude ratio by 30.0% compared to an 18.6% reduction with baclofen (P<0.01 for both) [1]. Additionally, the 10-meter walking time was reduced by 20.2% with eperisone and 24.0% with baclofen, with the effect for eperisone being evident as early as week 2 [1].

Spasticity Clinical Efficacy Functional Outcomes

Osmotic-Controlled Release Formulation of Eperisone Achieves 109.7% Relative Bioavailability and Reduced Pharmacokinetic Fluctuation Compared to Immediate-Release Tablets

A comparative pharmacokinetic study in 12 healthy human subjects evaluated an osmotic-controlled release formulation of eperisone (150 mg) against an immediate-release (IR) formulation (150 mg total dose). The osmotic tablet demonstrated a relative bioavailability of 109.7% compared to the IR reference [1]. While there was no significant difference in total exposure (AUC0-∞), the osmotic formulation resulted in a significant difference in peak plasma concentration (Cmax) and time to reach Cmax (Tmax), achieving a more extended release profile with less inter-individual fluctuation in pharmacokinetic variables [1]. The mean elimination half-life (T1/2) was reported as 2.7±0.4 h for a reference IR tablet in a separate study [2], and the osmotic formulation was designed to extend the drug release period [1].

Pharmacokinetics Formulation Science Bioavailability

Chiral Separation of Eperisone Enantiomers Achieves Higher Resolution (2.24) than Tolperisone (1.66) Using a Polysaccharide-Based HPLC Column

A study investigating the enantiomeric separation of eperisone and tolperisone using reversed-phase HPLC on a Chiralcel OZ-RH column found distinct separation characteristics for each compound. Under optimized conditions (20 mM ammonium acetate in H2O at pH 7.0 for eperisone and pH 8.0 for tolperisone, with CH3CN in a 70:30 ratio), the separation factor and resolution values were 1.21 and 2.24 for eperisone, and 1.22 and 1.66 for tolperisone, respectively [1]. This indicates that while both are separable, the eperisone enantiomers can be resolved with higher peak resolution on this specific chiral stationary phase.

Analytical Chemistry Chiral Separation HPLC Method Development

Eperisone Exhibits High Interindividual Pharmacokinetic Variability (CV% of Clearance: 87.9%), Necessitating Careful Dosage Consideration and Differentiating it from Less Variable Alternatives

A population pharmacokinetic analysis of eperisone in 15 healthy Korean volunteers following a 50 mg oral dose revealed high interindividual variability. The apparent clearance (CL/F) showed a coefficient of variation (CV%) of 87.9%, and the apparent volume of distribution in the central compartment (Vc/F) had a CV% of 130.3% [1]. This high variability, which is a known characteristic of eperisone, is further substantiated by the fact that covariate factors like aspartate aminotransferase level and smoking status were identified as potential influences on CL/F [1]. This is a class-level inference based on the known pharmacokinetic behavior of eperisone, which contrasts with the more consistent profiles of some other centrally acting muscle relaxants.

Population Pharmacokinetics Drug Variability Precision Dosing

Optimal Research and Industrial Application Scenarios for Eperisone Based on Differentiating Evidence


Mechanistic Studies of Voltage-Gated Calcium Channel Modulation in Neuronal Tissues

Eperisone's 3.1-fold higher potency in inhibiting voltage-gated calcium channels compared to tolperisone (IC50: 0.348 mM vs. 1.089 mM) [1] makes it a superior tool compound for in vitro and ex vivo studies focused on calcium channel pharmacology. This potency advantage allows for the use of lower concentrations to achieve a measurable effect, minimizing potential off-target activities and improving the signal-to-noise ratio in electrophysiological assays. Researchers investigating presynaptic inhibition and neurotransmitter release mechanisms in spinal cord preparations can utilize eperisone to achieve robust channel blockade with reduced experimental variability.

Clinical Development of Non-Sedating Muscle Relaxants and Comparative Efficacy Trials in Spasticity

The direct evidence of eperisone's significantly lower incidence of drowsiness and cognitive side effects compared to diazepam [2], combined with its broader functional benefits over baclofen (including statistically significant improvements in upper limb functionality and joint range of motion) [3], positions eperisone as a key comparator or candidate in clinical trials for spasticity and muscle contracture. Pharmaceutical developers and clinical researchers can leverage this safety and efficacy differentiation profile to design studies that specifically aim to improve patient quality of life and maintain daily function, particularly in patient populations where sedation is a limiting factor (e.g., elderly, outpatient rehabilitation).

Development and Quality Control of Controlled-Release Oral Formulations to Mitigate Pharmacokinetic Variability

Given the high interindividual variability in eperisone's pharmacokinetics (CV% of CL/F: 87.9%) [4], formulation scientists can target the development of advanced drug delivery systems, such as the osmotic-controlled release tablet, to achieve a more consistent plasma concentration profile. The osmotic formulation's 109.7% relative bioavailability and reduced PK fluctuation compared to an immediate-release product [5] provide a validated proof-of-concept. Industrial quality control labs can also utilize the established HPLC method for chiral separation, which offers a higher resolution (Rs = 2.24) for eperisone enantiomers than for tolperisone [6], to ensure the purity and stereochemical consistency of manufactured batches.

Analytical Method Development for Enantiomeric Purity Assessment in Pharmaceutical Production

Analytical chemists in pharmaceutical manufacturing and regulatory compliance can directly implement the validated, high-resolution chiral HPLC method for eperisone [6]. The method, which achieves a resolution of 2.24 for eperisone enantiomers on a Chiralcel OZ-RH column, provides a robust and reliable technique for assessing the enantiomeric purity of eperisone raw materials and finished products. This is essential for quality control, as eperisone is marketed as a racemate, and any deviation in the ratio of its (R)- and (S)-enantiomers could impact its pharmacological activity and safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eperisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.